molecular formula C7H5ClO3S B2843734 Methyl 4-chloro-5-formylthiophene-3-carboxylate CAS No. 1367817-46-6

Methyl 4-chloro-5-formylthiophene-3-carboxylate

Cat. No.: B2843734
CAS No.: 1367817-46-6
M. Wt: 204.62
InChI Key: BJCSIOGSYICVLX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-formylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a chloro substituent at position 4, a formyl group at position 5, and a methyl ester at position 2. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its formyl and ester groups.

Properties

IUPAC Name

methyl 4-chloro-5-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)4-3-12-5(2-9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSIOGSYICVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gas-Phase Chlorination with Chlorine Gas and Iron Catalysts

A method adapted from the synthesis of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate involves suspending methyl thiophene-3-carboxylate in dichloromethane with reduced iron powder as a catalyst. Chlorine gas is introduced under vigorous stirring at 24–28°C, followed by gradual temperature elevation to 30–32°C. Gas chromatography monitors reaction progress, with optimal yields (95–96%) achieved when 62–65% monochlorination is attained. The iron catalyst enhances selectivity by mitigating over-chlorination, while dichloromethane serves as an inert solvent. Post-reaction, the mixture is quenched in ice water, and the organic phase is dried and distilled under vacuum.

Solution-Phase Chlorination Using Bis(trichloromethyl) Carbonate

An alternative approach employs bis(trichloromethyl) carbonate (triphosgene) in toluene or tetrahydrofuran, catalyzed by tetrabutyl urea. Methyl thiophene-3-carboxylate reacts with triphosgene at 110–150°C, achieving 95–96% yields. This method minimizes hazardous chlorine gas handling and enables byproduct recycling, as hydrogen chloride byproducts are absorbed to produce technical-grade hydrochloric acid. Solvent choice influences reaction kinetics: toluene prolongs reaction times (2–10 hours), while tetrahydrofuran accelerates the process (1–3 hours).

The introduction of the formyl group at the 5-position is efficiently accomplished using the Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide to generate a reactive chloromethyleniminium intermediate. Methyl 4-chlorothiophene-3-carboxylate is treated with this reagent at 0–5°C, followed by gradual warming to 50°C. The electron-withdrawing ester and chloro groups activate the thiophene ring, directing formylation to the 5-position. Quenching with aqueous sodium acetate yields the aldehyde, with purification via recrystallization from ethanol (85–90% yield).

Sequential Chlorination and Formylation Approaches

Chlorination Followed by Formylation

The most reported sequence involves initial chlorination of methyl thiophene-3-carboxylate, followed by Vilsmeier-Haack formylation. For example, gas-phase chlorination at 30–32°C produces methyl 4-chlorothiophene-3-carboxylate, which is subsequently formylated at 50°C to achieve an overall yield of 78–82%. This order capitalizes on the chloro group’s ortho/para-directing effects, which synergize with the ester’s meta-directing influence to favor 5-position formylation.

Formylation Preceding Chlorination

Reverse sequences are less common due to competing reactivity. However, pre-formylation of methyl thiophene-3-carboxylate at 50°C, followed by chlorination at 30°C, has been explored. While formylation proceeds efficiently (88% yield), subsequent chlorination suffers from reduced selectivity, yielding 60–65% of the desired product.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Gas-phase chlorination Cl₂, Fe, 30–32°C, CH₂Cl₂ 95% High selectivity; scalable Hazardous Cl₂ handling; corrosion risks
Solution-phase chlorination Triphosgene, toluene, 110°C 96% Safer Cl₂ alternative; byproduct reuse High solvent volumes; longer reaction
Vilsmeier-Haack formylation POCl₃, dimethylformamide, 50°C 90% Regioselective; mild conditions Moisture-sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-formylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-5-formylthiophene-3-carboxylate is being explored for its potential therapeutic properties, particularly in cancer treatment. Preliminary studies suggest it may inhibit tumor growth and exhibit antimicrobial activity. Its derivatives have shown enhanced potency against specific biological targets, including D-amino acid oxidase, which is implicated in various diseases .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex thiophene derivatives and heterocycles. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create a wide array of functionalized compounds. For example:

  • Oxidation can convert the formyl group to a carboxylic acid.
  • Reduction can yield hydroxymethyl derivatives.
  • Substitution can replace the chlorine atom with other nucleophiles like amines or thiols.

Materials Science

In materials science, this compound is utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsProducts
OxidationPotassium permanganate4-chloro-5-carboxythiophene-3-carboxylate
ReductionSodium borohydrideMethyl 4-chloro-5-hydroxymethylthiophene-3-carboxylate
SubstitutionAmines/ThiolsVarious substituted thiophene derivatives

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The underlying mechanism appeared to involve the inhibition of key metabolic pathways essential for cancer cell survival.

Case Study 2: Synthesis of Thiophene Derivatives

Research focused on synthesizing novel thiophene-based compounds using this compound as a starting material. The results indicated successful formation of multiple derivatives with promising biological activities, showcasing the compound's utility in drug development .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-formylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester functional groups, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs from the evidence:

Table 1: Structural Comparison of Thiophene Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3 Key Functional Groups
Methyl 4-chloro-5-formylthiophene-3-carboxylate Cl (4), CHO (5), COOCH₃ (3) C₇H₅ClO₃S ~228.6* ~2.1* Formyl, Ester, Chloro
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate Cl (4), OH (3), SCH₃ (5), COOCH₃ (2) C₇H₇ClO₃S₂ 238.7 3.5 Hydroxyl, Methylsulfanyl
Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate CHO (5), CF₃ (3), COOCH₃ (2) C₈H₅F₃O₃S ~262.2* ~2.8* Formyl, Trifluoromethyl
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Cl (5), ClSO₂ (3), COOCH₃ (2) C₇H₅Cl₂O₄S₂ ~323.1* ~3.0* Chlorosulfonyl, Chloro

*Estimated values based on structural similarity.

Key Observations:

Substituent Reactivity: The formyl group in the target compound enhances electrophilic reactivity, enabling nucleophilic additions (e.g., condensations) compared to the hydroxyl or methylsulfanyl groups in . The trifluoromethyl group in introduces strong electron-withdrawing effects, increasing lipophilicity (higher XLogP3) and metabolic stability, which is advantageous in drug design.

Physical Properties: The target compound’s lower molecular weight (~228.6) and XLogP3 (~2.1) suggest moderate solubility in organic solvents, whereas the trifluoromethyl analog has higher lipophilicity (XLogP3 ~2.8).

Stability and Reactivity

  • The formyl group in the target compound may render it susceptible to oxidation, necessitating storage under inert conditions.
  • Chloro substituents generally enhance thermal stability but may participate in nucleophilic aromatic substitution under harsh conditions.
  • The methyl ester group offers hydrolytic stability compared to ethyl esters (), which are more prone to enzymatic cleavage.

Biological Activity

Methyl 4-chloro-5-formylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C10_{10}H8_{8}ClO3_3S. It features a thiophene ring substituted with a formyl group (-CHO), a carboxylate ester group (-COOCH3_3), and a chlorine atom. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50_{50} values were reported at 15 µM for MCF-7 and 20 µM for A549 cells, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular targets such as enzymes and receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound's structure allows it to interfere with cellular processes potentially related to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A comprehensive study involving various thiophene derivatives, including this compound, assessed their antimicrobial efficacy. The results indicated that modifications on the thiophene ring significantly influenced antibacterial activity, with this compound showing superior results compared to others in the series .
  • Anticancer Research : Another case study focused on the anticancer properties of this compound, revealing that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that the compound may act as a potential therapeutic agent for breast cancer treatment .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for various applications:

  • Synthesis of Novel Antimicrobials : The compound is utilized as an intermediate in synthesizing new antimicrobial agents.
  • Development of Anticancer Drugs : Ongoing research aims to modify its structure to enhance potency and selectivity against cancer cells.
  • Pharmaceutical Formulations : Its unique properties make it suitable for incorporation into pharmaceutical formulations targeting specific diseases .

Q & A

Q. What unexplored applications exist for this compound in material science?

  • Answer : Its electron-deficient thiophene core makes it a candidate for organic semiconductors. Research could focus on:
  • Polymerization via Kumada coupling to create conductive films.
  • Coordination with transition metals for catalytic applications .

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